Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Beschreibung
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 7-position and an ethyl ester group at the 3-carboxylate position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery.
Eigenschaften
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBFJJRKDMIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyrimidine derivatives followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents such as palladium catalysts, bases (e.g., potassium carbonate), and ligands are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Coupling Reactions: Products include disubstituted pyrazolo[1,5-a]pyrimidine derivatives with functional groups such as alkynes, aryls, or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is primarily recognized for its potential in drug development. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for synthesizing novel therapeutic agents.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It acts as a scaffold for various derivatives that inhibit critical pathways involved in cancer cell proliferation. For example, derivatives have shown cytotoxic effects on cancer cell lines such as A549 and HCT116 with IC50 values in the nanomolar range, suggesting potent anticancer activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with an IC50 value around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Material Science
In material science, this compound is utilized in developing advanced materials due to its significant photophysical properties.
Fluorescent Probes
The compound serves as a precursor for synthesizing fluorescent probes used in biological imaging and sensing applications. Its ability to form derivatives with enhanced optical properties makes it suitable for these applications .
Organic Light-Emitting Devices
Research has demonstrated that derivatives of this compound can be employed in organic light-emitting devices (OLEDs), contributing to advancements in display technologies and energy-efficient lighting solutions .
Agricultural Chemistry
This compound finds applications in agricultural chemistry as well.
Agrochemical Formulation
This compound can be incorporated into agrochemical formulations to enhance the effectiveness of crop protection agents. Its unique chemical structure allows for improved interaction with target pests or pathogens, potentially leading to higher agricultural yields .
Case Study 1: Antitumor Activity
A study published in Molecules demonstrated that a derivative of this compound exhibited potent cytotoxicity against several cancer cell lines through targeted inhibition of specific oncogenic pathways .
Case Study 2: Anti-inflammatory Effects
Research highlighted in MDPI reported that this compound significantly inhibited COX-2 activity in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .
Wirkmechanismus
The mechanism of action of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at the 7-Position
The 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable, influencing electronic properties, solubility, and biological activity. Key analogs include:
Halogenated Derivatives
- Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate : Bromine at C7 introduces moderate electron-withdrawing effects, enhancing stability and enabling cross-coupling reactions. It is commercially available (CAS: 1389302-26-4) but lacks detailed spectral data in the provided evidence .
- Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 940284-55-9) : Dual chloro substituents at C5 and C7 increase electrophilicity, making this analog suitable for nucleophilic substitution reactions .
Aryl and Heteroaryl Derivatives
- Ethyl 7-(trifluoromethyl)phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (9) : The trifluoromethyl group enhances metabolic stability and lipophilicity. Synthesized in 78% yield, it exhibits a distinct $ ^1H $ NMR profile (δ 8.83 ppm for pyrimidine protons) .
- Ethyl 7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (6q) : The nitro group strongly withdraws electrons, reducing solubility but improving binding in hydrophobic kinase pockets .
- Ethyl 7-m-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (10) : A methylphenyl substituent at C7 provides a balance of steric bulk and moderate electron-donating effects. This compound was synthesized in 73% yield with 99.7% purity and characterized by ESI–MS ($ m/z $ 253.1071 [M+H]$^+$) .
Alkyl Derivatives
- Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) : Methyl groups at C5 and C7 increase steric hindrance, reducing reactivity toward electrophiles. Reduction of 4b with NaBH$_4$ yielded tetrahydropyrimidine derivatives (e.g., 6b and 7b), highlighting its utility in dearomatization studies .
Modifications at the 3-Carboxylate Position
The ethyl ester group at C3 is a common feature, but its replacement can alter pharmacokinetic properties:
- Amide Derivatives : Replacing the ester with amides (e.g., in B-Raf inhibitors) improves metabolic stability and microsomal resistance. This modification enhances binding affinity in kinase ATP pockets .
- Hydrolysis Products : Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (13% yield) and its isomer (52% yield) were hydrolyzed to carboxylic acids, demonstrating the ester’s role as a prodrug moiety .
Stereochemical and Conformational Studies
Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) generates stereoisomers 6b (SYN) and 7b (ANTI).
Data Tables
Table 1: Key Analogs of this compound
Biologische Aktivität
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a unique structure that allows it to interact with various biological targets. Its molecular formula is , and it is identified by the CAS number 1389302-26-4. The compound's structure facilitates binding to enzymes and receptors, modulating their activity effectively .
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions using 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for regioselective modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Notably, Sonogashira-type coupling reactions have been employed to introduce functional groups at specific locations on the molecule .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including cyclin-dependent kinases (CDKs) and adaptor associated kinase 1 (AAK1), which are critical in cell cycle regulation and endocytosis processes respectively .
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Studies
Case Study 1: Inhibition of Cyclin-Dependent Kinases
In a study evaluating the efficacy of this compound as a CDK inhibitor, researchers found that the compound significantly reduced cell proliferation in human cancer cell lines. The IC50 values were reported to be less than 50 µM, indicating potent inhibitory activity against CDK-related pathways essential for tumor growth .
Case Study 2: Targeting AAK1 for Neuroprotection
A separate investigation into the neuroprotective effects of this compound revealed its ability to inhibit AAK1 in synaptic preparations. This inhibition was linked to improved synaptic vesicle recycling, suggesting potential therapeutic applications in neurodegenerative diseases where endocytosis is compromised .
Q & A
Q. What analytical techniques are critical for characterizing novel derivatives?
- Methodological Answer :
- Elemental analysis : Confirm C/H/N ratios (e.g., C 64.48%, H 6.03%, N 15.72% for ethyl 7-oxo derivatives ).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ at m/z 216.2 for ethyl 6-cyano analogs).
- X-ray diffraction : Resolves regiochemical ambiguities in polycyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
